molecular formula C9H11NO5 B081036 1,2,4-Trimethoxy-5-nitrobenzene CAS No. 14227-14-6

1,2,4-Trimethoxy-5-nitrobenzene

Cat. No.: B081036
CAS No.: 14227-14-6
M. Wt: 213.19 g/mol
InChI Key: SXVFZZZETDRISD-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxy-5-nitrobenzene is an organic compound with the molecular formula C9H11NO5. It is characterized by the presence of three methoxy groups and one nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethoxy-5-nitrobenzene involves nitrosation followed by oxidation with nitrogen dioxide .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting 1,2,4-Trimethoxy-5-nitrobenzene . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

1,2,4-Trimethoxy-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4-trimethoxybenzene using nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound . Another method involves the catalytic hydrogenation of this compound using palladium on carbon as a catalyst in the presence of hydrogen gas . Industrial production methods often utilize similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity.

Chemical Reactions Analysis

1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin chloride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,2,4-Trimethoxy-5-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,2,4-trimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVFZZZETDRISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4,5-dimethoxy-2-nitro-phenol (2.00 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol) and iodomethane (0.75 mL, 12 mmol) in DMF was placed in a sealed tube and heated at 75-80° C. for 20 h. The reaction was cooled and was filtered through Celite, washing with ethyl acetate. The filtrate was washed with water (the first wash was back-extracted with ethyl acetate), sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:1 ethyl acetate:hexanes provided 1,2,4-trimethoxy-5-nitro-benzene (1.20 g, 57% yield) as a yellow solid. 1H-NMR (CDCl3, 500 MHz) 7.53 (s, 1H), 6.50 (s, 1H), 3.92 (s, 3H), 3.91 (s, 3H), 3.84 (s, 3H) ppm; MS (FIA) 214.1 (M+H); HPLC (Method A) 3.253 min.
Quantity
2 g
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2.76 g
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reactant
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0.75 mL
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reactant
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hexanes
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solvent
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Synthesis routes and methods II

Procedure details

Into a two liter flask, provided with a cooling device, were introduced successively a solution of methanolic potash (100 g of KOH and 500 cm3 of methanol), then 100 g (0.46 mole) of 4,5-dimethoxy 2-nitro chlorobenzene and carborundum. The mixture was brought to boiling under reflux for 6 h. After cooling, the reaction medium was filtered; the precipitate obtained was washed with methanol.
Quantity
100 g
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reactant
Reaction Step One
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500 mL
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